![molecular formula C18H21N3O5S B2682973 1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine CAS No. 541534-52-5](/img/structure/B2682973.png)
1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with ethoxyphenyl and nitrophenylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves a multi-step process. One common method starts with the preparation of 1-(2-ethoxyphenyl)piperazine, which is then subjected to sulfonylation with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ethoxy group can be cleaved under acidic conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Concentrated hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: 1-(2-Ethoxyphenyl)-4-[(2-aminophenyl)sulfonyl]piperazine.
Reduction: 1-(2-Hydroxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
科学的研究の応用
1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperazine ring and substituent groups. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
1-(2-Ethoxyphenyl)piperazine: Lacks the nitrophenylsulfonyl group, making it less reactive.
4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the ethoxyphenyl group, affecting its solubility and reactivity.
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties.
Uniqueness
1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the combination of its substituent groups, which confer specific chemical and biological properties
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-2-26-17-9-5-3-7-15(17)19-11-13-20(14-12-19)27(24,25)18-10-6-4-8-16(18)21(22)23/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPDUJMIBJJCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)
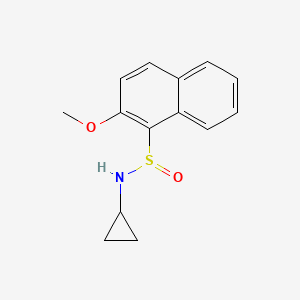
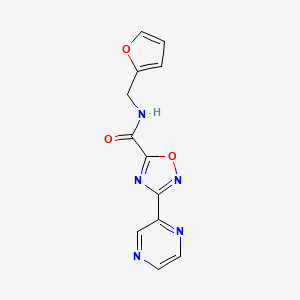
![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)
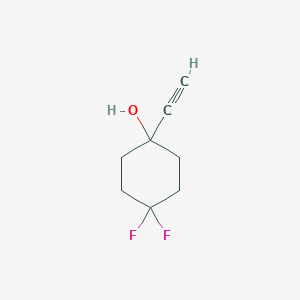
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/new.no-structure.jpg)
![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]acetate](/img/structure/B2682902.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)
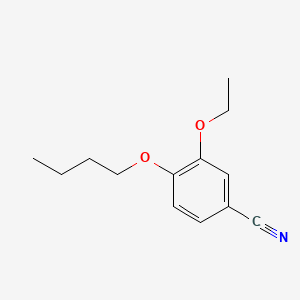
![1-methyl-3-[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2682907.png)
![3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682910.png)
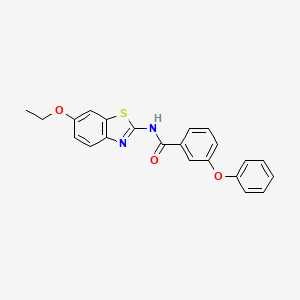
![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)
